2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE
Description
2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with the molecular formula C18H14F2N4O2S3 and a molecular weight of 452.527 . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Properties
IUPAC Name |
2-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2S3/c19-11-1-5-13(6-2-11)21-15(25)9-27-17-23-18(29-24-17)28-10-16(26)22-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUDCMXSAMEYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424803-64-5 | |
| Record name | 2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE involves multiple steps. One common route includes the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which then reacts with thiosemicarbazide to produce the 1,2,4-thiadiazole ring . This intermediate is further reacted with 2-chloro-N-(4-fluorophenyl)acetamide under specific conditions to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including refluxing, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to this thiadiazole derivative exhibit promising anticancer properties. They function by inhibiting specific cellular pathways involved in tumor growth and proliferation. For instance, research has shown that derivatives of thiadiazoles can induce apoptosis in cancer cell lines by activating caspase pathways and modulating p53 expression.
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives are known for their ability to disrupt bacterial cell walls and interfere with metabolic processes in pathogens. In vitro studies have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects
Case Studies
-
Study on Anticancer Properties
- A study published in the Journal of Medicinal Chemistry reported that a related thiadiazole compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The study highlighted the compound's ability to induce G0/G1 phase arrest and apoptosis through mitochondrial pathways .
-
Antimicrobial Efficacy
- Research conducted by Smith et al. (2023) demonstrated that a similar thiadiazole derivative exhibited potent antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL. The mechanism was attributed to disruption of the bacterial membrane integrity .
- Anti-inflammatory Study
Mechanism of Action
The mechanism of action of 2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-BIS([2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL)-1,3,5-TRIAZIN-2-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE: Similar structure but with a triazine ring instead of a thiadiazole ring.
N-[5-[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL-1,3,4-THIADIAZOL-2-YL]-3-METHOXYBENZAMIDE: Similar structure with a methoxybenzamide group.
Uniqueness
The uniqueness of 2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups and its potential biological activities. The presence of both fluorine atoms and the thiadiazole ring contributes to its distinct chemical and biological properties .
Biological Activity
The compound 2-[(3-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Anticancer Activity
- Cytotoxicity Studies : Various studies have demonstrated the cytotoxic potential of thiadiazole derivatives against multiple cancer cell lines. For instance, compounds similar to our target compound have shown significant inhibitory effects on lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancer cells. The IC50 values for these compounds often fall below 20 μM, indicating potent anticancer activity .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects typically involves apoptosis induction and cell cycle arrest. Notably, activation of caspases (e.g., caspase-3 and caspase-8) has been implicated in the apoptotic pathways triggered by these thiadiazole derivatives .
- Case Study : In a study by Alam et al. (2011), a derivative similar to our compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, highlighting its potential as an effective anticancer agent .
Antimicrobial Activity
- Antibacterial Properties : Thiadiazole derivatives have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this class showed minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 µg/mL against various bacterial strains .
- Antifungal Activity : While the antibacterial activity is notable, antifungal properties are generally moderate, with MIC values often exceeding those observed for antibacterial activity .
- Case Study : A study assessing the antimicrobial activity of related thiadiazole compounds found that they displayed significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with some derivatives outperforming standard antibiotics in efficacy .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
